4-甲基-3-哌啶-1-基-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

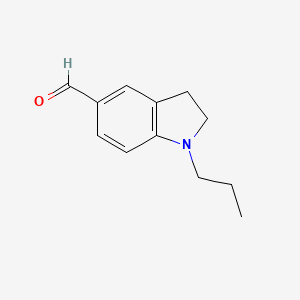

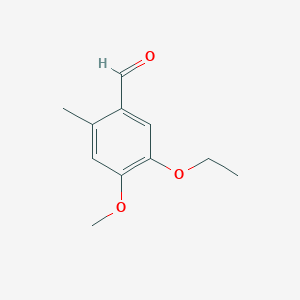

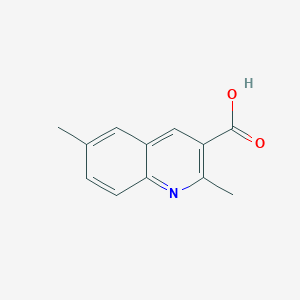

4-Methyl-3-piperidin-1-yl-phenylamine is a chemical compound that is structurally related to various synthesized analogues with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic pathways described are relevant to understanding its chemistry.

Synthesis Analysis

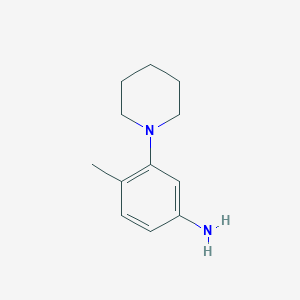

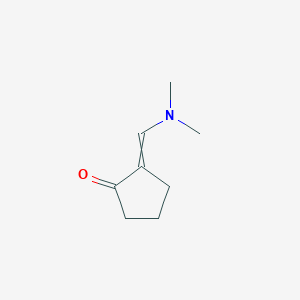

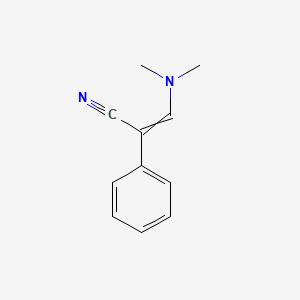

The synthesis of analogues to 4-Methyl-3-piperidin-1-yl-phenylamine involves multiple reaction pathways. One such pathway includes the condensation of phenols with 1-methyl-4-piperidone, as well as the reaction of Grignard reagents with 1-methyl-4-piperidone followed by dehydration of the product . Another method involves the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Additionally, electrophilic fluorination using a trimethylstannyl precursor has been employed for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-piperidin-1-yl-phenylamine has been studied using X-ray crystallography . These studies reveal the conformational aspects of the piperidine ring and its substituents. The piperidine ring often adopts a chair conformation with substituents in equatorial or axial orientations depending on the specific compound .

Chemical Reactions Analysis

The analogues of 4-Methyl-3-piperidin-1-yl-phenylamine have been shown to participate in various chemical reactions. For instance, some analogues inhibit the oxidation of benzylamine by bovine plasma amine oxidase, with the degree of inhibition affected by the length of the aliphatic chain and the electronic character of the substituent groups . Additionally, the reactivity of the molecule can be explained by local reactivity descriptors, which indicate chemically reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Methyl-3-piperidin-1-yl-phenylamine have been characterized using spectroscopic methods and quantum chemical studies. NMR spectroscopy, mass spectroscopy, and elemental analysis are used to establish the identity of the synthesized products . Density functional theory (DFT) calculations provide insights into molecular geometry, vibrational analysis, and electronic absorption spectra . The stability of the molecules can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .

科学研究应用

新型激动剂和拮抗剂

生物活性增强

胡等人 (2001) 的一项研究专注于新型 (4-哌啶-1-基)-苯磺酰胺的开发,显示出对人 β(3)-肾上腺素能受体的强激动活性。这表明可以探索哌啶和苯胺结构的修饰,例如 4-甲基-3-哌啶-1-基-苯胺中的修饰,以获得靶向生物活性,特别是在开发对其他受体类型亲和力低的选择性激动剂方面 胡等人,2001。

抗真菌和抗菌应用

抗真菌活性

南等人 (2011) 合成了二芳基噻唑化合物,对植物病原真菌表现出显着的杀菌活性。这些化合物的结构特征,特别是使用哌啶-4-基部分,突出了 4-甲基-3-哌啶-1-基-苯胺衍生物在开发抗真菌剂中的潜力 南等人,2011。

癌症研究

抗血管生成和 DNA 切割活性

坎巴帕等人 (2017) 研究了 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的抗血管生成和 DNA 切割活性。这些发现表明结构相关的化合物,例如 4-甲基-3-哌啶-1-基-苯胺,在癌症研究中可能具有有希望的应用,特别是在开发既具有抗血管生成作用又具有细胞毒性作用的抗癌剂方面 坎巴帕等人,2017。

药物递送系统

脑特异性递送

特德贾穆利亚等人 (1985) 探索了将放射性碘化苯胺连接到二氢吡啶载体以实现放射性药物的脑特异性递送。这项研究表明,4-甲基-3-哌啶-1-基-苯胺的衍生物有可能增强治疗剂通过血脑屏障的递送,为神经系统应用提供了一条有希望的途径 特德贾穆利亚等人,1985。

未来方向

Piperidine derivatives, including “4-Methyl-3-piperidin-1-yl-phenylamine”, have significant potential in the field of drug discovery . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-methyl-3-piperidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIBOSKQMQQTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390307 |

Source

|

| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-piperidin-1-yl-phenylamine | |

CAS RN |

882626-96-2 |

Source

|

| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)